![molecular formula C15H16FN3O3S B2997833 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide CAS No. 2034423-39-5](/img/structure/B2997833.png)
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been extensively researched for its potential therapeutic benefits in treating autoimmune diseases. This compound was first synthesized in 2003 by Pfizer, and it has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Design
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide, due to its complex molecular structure, plays a significant role in the field of chemical synthesis and drug design. Research has shown the importance of sulfonamide derivatives in the development of antitumor agents with low toxicity. Specifically, compounds containing sulfonamide, when coupled with 5-fluorouracil and nitrogen mustard, have been synthesized to target antitumor activity with promising results. These derivatives demonstrate high antitumor activity and low toxicity, making them potential candidates for further drug development in cancer therapy (Huang, Lin, & Huang, 2002).
Enantioselective Synthesis
The compound's derivatives also find applications in enantioselective synthesis, where specific mirror images of drug molecules are created to enhance therapeutic effectiveness and reduce side effects. A notable example includes the enantiodivergent electrophilic fluorination using cinchona alkaloids and N-fluorobenzenesulfonimide to synthesize enantiomerically pure forms of 3'-fluorothalidomide. This process illustrates the compound's role in producing chiral molecules, which are essential in developing safer and more effective pharmaceuticals (Yamamoto, Suzuki, Ito, Tokunaga, & Shibata, 2011).
Fluorination Chemistry
In fluorination chemistry, derivatives of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide serve as precursors for the introduction of fluorine atoms into organic molecules. The use of N-fluorobenzenesulfonimide-based reactions to functionalize C60, leading to the formation of various bisfullerene adducts, showcases the compound's utility in synthesizing fluorinated organic compounds. These reactions are crucial for the development of new materials and pharmaceuticals with enhanced properties, such as increased stability and bioavailability (Li, Lou, & Gan, 2015).
Antiviral Drug Discovery
The exploration of sulfonamide derivatives extends to antiviral drug discovery, where they contribute to the development of novel antiviral agents. The review on antiviral drug discovery highlights the compound's relevance in creating new therapeutic strategies against viral infections. This includes the development of drugs targeting specific viral enzymes or pathways, potentially offering new treatments for diseases with unmet medical needs (De Clercq, 2009).
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-12-2-1-3-13(10-12)23(21,22)17-8-9-19-15(20)7-6-14(18-19)11-4-5-11/h1-3,6-7,10-11,17H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJQLFQXYHCPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.